methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate is a heterocyclic compound that contains a pyrrole ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with a fused ring system and are widely studied for their biological properties.
Uniqueness
Methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate is unique due to its specific ring fusion and the presence of both pyrrole and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2112653-02-6 |
---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.